6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
The compound 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a chloro substituent at position 6, methyl groups at positions 5 and 7, and a thienyl-pyrrol moiety at position 2 (Figure 1). This heterocyclic scaffold is synthesized via condensation reactions involving 5-aminopyrazole precursors and β-diketones or acetylacetone derivatives under reflux conditions, often in polar aprotic solvents like DMF with catalytic acetic acid .
Pyrazolo[1,5-a]pyrimidines are renowned for their structural diversity and bioactivity, particularly in agrochemical and pharmaceutical applications. For instance, derivatives with halogen substituents (e.g., chlorine) and aromatic side chains often exhibit enhanced antifungal and herbicidal properties due to improved lipophilicity and target binding .
Properties
IUPAC Name |
6-chloro-2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4S/c1-10-5-6-11(2)22(10)18-14(7-8-24-18)15-9-16-20-12(3)17(19)13(4)23(16)21-15/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVHHDPEIQUUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=C(C(=NC4=C3)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various biological receptors and enzymes.
Mode of Action
It is common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential in several therapeutic areas:
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrazolo compounds. The compound's structure allows it to interact with bacterial enzymes and membranes, leading to inhibition of growth in pathogenic bacteria and fungi. This makes it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a key role in inflammatory diseases . This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.
Synthetic Approaches
The synthesis of 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the pyrazolo[1,5-a]pyrimidine core followed by chlorination and functionalization steps to introduce the thienyl and pyrrol moieties .
Case Studies
Several case studies illustrate the applications of this compound:
Chemical Reactions Analysis
Nucleophilic Substitution at Position 6
The chlorine atom at position 6 is a prime site for nucleophilic displacement due to the electron-withdrawing effect of the pyrimidine ring. Common reagents and outcomes include:
Functionalization of the Thienyl Substituent
The 3-thienyl group at position 2 can undergo electrophilic aromatic substitution (EAS) or cross-coupling reactions:
Electrophilic Substitution
Cross-Coupling Reactions
| Catalyst System | Coupling Partner | Product | Efficiency |
|---|---|---|---|
| Pd(PPh₃)₄, CuI (Sonogashira) | Terminal alkynes | Alkynyl-thienyl derivatives | 75–90% |
| Suzuki-Miyaura (PdCl₂(dppf)) | Arylboronic acids | Biaryl systems | 60–85% |
C–H Activation at Pyrazolo[1,5-a]pyrimidine Core
The methyl groups at positions 5 and 7 may direct C–H functionalization. Recent advances in palladium-catalyzed activation suggest:
| Position | Reaction | Conditions | Outcome |
|---|---|---|---|
| C3 | Arylation | Pd(OAc)₂, Ag₂CO₃ | 3-Arylpyrazolo[1,5-a]pyrimidines (60–78%) |
| C7 | Oxidation | KMnO₄, H₂O | Carboxylic acid (low yield due to methyl group) |
Modification of the Dimethylpyrrole Moiety
The 2,5-dimethyl-1H-pyrrol-1-yl group is prone to electrophilic reactions:
| Reaction | Reagent | Product | Selectivity |
|---|---|---|---|
| Friedel-Crafts Acylation | AcCl, AlCl₃ | Acetylated pyrrole | Para to methyl groups |
| Oxidation | DDQ | Pyrrolinone derivative | Partial ring oxidation observed |
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the pyrazolo[1,5-a]pyrimidine scaffold may undergo ring transformations:
Photochemical and Redox Reactions
The conjugated system enables unique reactivity under light or redox conditions:
Key Challenges and Limitations
-
Steric Hindrance : The 5,7-dimethyl groups impede reactivity at adjacent positions, necessitating harsh conditions for functionalization .
-
Solubility Issues : Hydrophobicity from methyl and thienyl groups complicates aqueous-phase reactions .
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Regioselectivity : Competing sites (e.g., thienyl vs. pyrrole) require careful catalyst selection .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs of the target compound include:
Key Observations:
Substituent Position and Bioactivity: The chloro group at position 6 in the target compound likely enhances electrophilic reactivity, improving interactions with fungal enzymes or plant targets compared to non-halogenated analogs .
Synthetic Pathways: The target compound shares synthetic routes with analog 3a, both utilizing 5-aminopyrazole intermediates and β-diketones. However, the thienyl-pyrrol side chain requires additional coupling steps, as seen in the synthesis of pyridinylmethyl derivatives . Nitrile-substituted derivatives (e.g., compound 6) are synthesized under similar conditions but employ different electrophiles (e.g., cyanating agents) .
Biological Performance :
- The pyridinylmethyl analog (from ) demonstrates herbicidal activity, suggesting that bulky substituents at position 6 (e.g., CH₂-pyridinyl) favor interactions with plant-specific enzymes. In contrast, the target compound’s chloro group may prioritize antifungal applications .
- Compound 3a , with a hydroxy-isopropoxyphenyl group, shows moderate antifungal activity but lower stability due to hydrolyzable ether linkages, highlighting the advantage of the target compound’s chloro-thienyl system .
Q & A
Q. What protocols ensure safe handling of hazardous intermediates during synthesis?
- Methodological Answer :
- Fume Hood Use : For volatile solvents (DMF, pyridine) and toxic gases (HCl).
- Waste Segregation : Halogenated byproducts (e.g., chlorinated thienyl derivatives) are stored separately and disposed via certified agencies ().
- PPE : Nitrile gloves and lab coats mitigate dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
